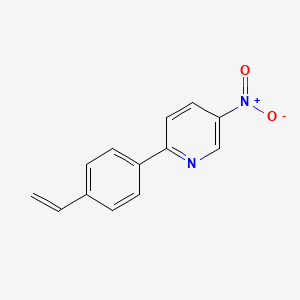

5-Nitro-2-(4-vinylphenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethenylphenyl)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-2-10-3-5-11(6-4-10)13-8-7-12(9-14-13)15(16)17/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLURQVLPWJMBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 5 Nitro 2 4 Vinylphenyl Pyridine and Analogous Structures

General Synthetic Approaches to Substituted Pyridines

Cyclization of Linear Precursors

The de novo synthesis of pyridine (B92270) rings often involves the condensation of carbonyl compounds or cycloaddition reactions. google.comnih.gov One of the most classic methods is the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to form the aromatic pyridine ring. Variations of this approach allow for the synthesis of asymmetrically substituted pyridines. nih.gov

More contemporary methods include cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, which proceed through a 3-azatriene intermediate that undergoes electrocyclization and subsequent air oxidation to yield highly substituted pyridines. google.com Other strategies utilize enaminonitrile pyridine derivatives as versatile precursors for a range of heterocyclic compounds. Cycloaddition reactions, particularly inverse-demand Diels-Alder reactions of heterocyclic azadienes, also provide a powerful route to constructing the pyridine core. nih.gov

Decoration of the Pyridine Nucleus

Alternatively, functional groups can be introduced onto a pre-formed pyridine ring. This approach, known as decoration, is crucial for accessing a wide array of pyridine derivatives. A common strategy involves the activation of the pyridine ring, for instance, by forming a pyridine N-oxide. Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic substitution than the parent pyridine, making them valuable synthetic intermediates. researchgate.net This increased reactivity facilitates reactions such as alkenylation, arylation, and amination. researchgate.netgoogle.com

Direct C-H activation has emerged as a powerful tool for the functionalization of pyridines, offering a more atom-economical approach by avoiding the pre-installation of leaving groups. researchgate.netchemicalpapers.com Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are extensively used to form carbon-carbon bonds by coupling halopyridines or pyridyl triflates with organoboron reagents. nih.gov The use of heterocyclic aryne precursors, or 'pyridynes', generated in situ, also allows for the introduction of substituents through nucleophilic addition or cycloaddition reactions. researchgate.net However, the electron-deficient nature of the pyridine ring, particularly at the 4-position, can present challenges for certain electrophilic aromatic substitution reactions. nih.gov

Synthetic Strategies for 5-Nitro-2-(4-vinylphenyl)pyridine

While a specific, documented synthesis for this compound is not found in the reviewed literature, a highly plausible synthetic route can be postulated based on the known reactivity of related compounds. This theoretical pathway would logically involve a Suzuki-Miyaura cross-coupling reaction.

Utilization of 2-Bromo-5-nitropyridine as a Key Intermediate

The compound 2-Bromo-5-nitropyridine is a well-known and commercially available building block in organic synthesis. google.combldpharm.com Its utility stems from the presence of two key functional groups: the nitro group, which is a strong electron-withdrawing group, and the bromine atom at the 2-position, which serves as an excellent leaving group in nucleophilic aromatic substitution and cross-coupling reactions. google.com

The bromine atom can be readily displaced by various nucleophiles or participate in palladium-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds, making it an ideal precursor for introducing substituents at the 2-position of the 5-nitropyridine scaffold. google.com Its application has been demonstrated in the synthesis of various 2-substituted-5-nitropyridines, including 2-aryl derivatives. google.com

Palladium-Catalyzed Cross-Coupling Reactions for Vinylphenyl Moiety Introduction

The introduction of the 4-vinylphenyl group at the 2-position of the pyridine ring would most effectively be achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a prime candidate for this transformation, given its high functional group tolerance and proven efficacy in forming biaryl linkages. nih.gov

In this proposed synthesis, 2-Bromo-5-nitropyridine would serve as the electrophilic partner. The nucleophilic partner would be 4-vinylphenylboronic acid or one of its esters (e.g., a pinacol (B44631) ester), which are also commercially available. The reaction involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyridine, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product, This compound , and regenerate the palladium(0) catalyst.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the proposed Suzuki-Miyaura coupling would be highly dependent on the optimization of several reaction parameters. The choice of the palladium catalyst is critical, with common precursors including Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. researchgate.netgoogle.com The performance of the catalyst is intimately linked to the choice of ligand, with bulky, electron-rich phosphines often being effective. researchgate.net

The selection of the base is also crucial, as it is required to activate the boronic acid for the transmetalation step. google.com Common bases include potassium carbonate, cesium carbonate, and potassium phosphate (B84403). nih.gov The solvent system, often a mixture of an organic solvent like dioxane, THF, or DMF with water, plays a significant role in the reaction's success. Temperature and reaction time are additional variables that would need to be fine-tuned to maximize the yield and minimize the formation of side products, such as homocoupling of the boronic acid. While specific yields for the synthesis of This compound are not documented, similar Suzuki-Miyaura couplings involving pyridyl halides can proceed in moderate to good yields. nih.gov

Synthesis of Related Nitrophenylvinylpyridine Derivatives

The synthesis of nitrophenylvinylpyridine derivatives often employs well-established cross-coupling and olefination reactions. These methods provide reliable pathways to the styrylpyridine core, which is analogous to the vinylphenyl)pyridine structure of the target compound.

The synthesis of styrylpyridine derivatives, such as 4-[(E)-2-(4-nitrophenyl)vinyl]pyridine, can be effectively achieved through palladium-catalyzed cross-coupling reactions, like the Heck reaction, and olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction.

A notable example is the ligand-free palladium-catalyzed oxidative Heck reaction. researchgate.net In this approach, various arylboronic acids can be coupled with 4-vinylpyridine (B31050) to selectively produce (E)-4-styrylpyridines in moderate to good yields. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297), and a base. wikipedia.orgnumberanalytics.comorganic-chemistry.org

A plausible reaction scheme for the synthesis of a styrylpyridine via a Heck reaction is the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org

Table 1: Representative Conditions for the Heck Reaction in Styrylpyridine Synthesis

| Parameter | Condition | Source |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) | researchgate.net |

| Ligand | Ligand-free | researchgate.net |

| Base | Sodium bicarbonate (NaHCO₃) | researchgate.net |

| Solvent | Dimethylformamide (DMF) | researchgate.net |

| Temperature | 90 °C | researchgate.net |

| Atmosphere | Oxygen | researchgate.net |

The Horner-Wadsworth-Emmons (HWE) reaction offers another powerful and stereoselective method for synthesizing (E)-alkenes. cdnsciencepub.comnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. cdnsciencepub.comnrochemistry.com For the synthesis of a nitrophenylvinylpyridine, this would typically involve the reaction of a nitro-substituted benzaldehyde (B42025) with a pyridylmethylphosphonate or vice versa. The HWE reaction is renowned for its high (E)-selectivity, which is a significant advantage for synthesizing specific isomers. rsc.org

The Truce–Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction that facilitates the formation of carbon-carbon bonds through an aryl migration. cdnsciencepub.comcdnsciencepub.comscispace.com This rearrangement has found significant application in the synthesis of polysubstituted pyridines and other heterocyclic systems. nih.govnih.govacs.org

The reaction involves the rearrangement of an aryl sulfone, ether, or other suitable substrate, where a carbanion, generated adjacent to a linking atom (like sulfur or oxygen), attacks the aromatic ring, leading to the migration of the aryl group. cdnsciencepub.comcdnsciencepub.com The presence of strong electron-withdrawing groups, such as a nitro group, on the migrating aryl ring is often crucial for activating the ring towards nucleophilic attack. rsc.org

A key feature of the Truce-Smiles rearrangement is its ability to construct complex, polysubstituted aromatic and heteroaromatic frameworks that might be challenging to access through other methods. nih.govacs.org For instance, immobilized amino acid derivatives have been used as precursors in solid-phase synthesis to generate tetrasubstituted pyridines via a Truce-Smiles rearrangement, followed by subsequent cyclization and oxidation steps. nih.govnih.govacs.org This approach demonstrates the versatility of the rearrangement in combinatorial and library synthesis. nih.govnih.govacs.org

Mechanistic Elucidation of Synthetic Pathways

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and predicting product outcomes. The synthetic routes to nitrophenylvinylpyridines and their analogs involve intricate mechanistic steps.

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. wikipedia.orgnumberanalytics.com The key steps are:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl or vinyl halide, forming a palladium(II) intermediate. wikipedia.orgnumberanalytics.com

Migratory Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orgnumberanalytics.com

β-Hydride Elimination: A β-hydride elimination from the resulting alkylpalladium intermediate forms the substituted alkene product and a palladium-hydride species. wikipedia.orgnumberanalytics.com

Reductive Elimination: The palladium(0) catalyst is regenerated by reductive elimination, typically in the presence of a base. wikipedia.orgnumberanalytics.com

The Horner-Wadsworth-Emmons (HWE) reaction mechanism involves the following steps: cdnsciencepub.comnrochemistry.com

Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate, creating a nucleophilic phosphonate carbanion. cdnsciencepub.comnrochemistry.com

Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl carbon of the aldehyde or ketone, forming a betaine-like intermediate. cdnsciencepub.comnrochemistry.com

Oxaphosphetane Formation: The intermediate cyclizes to form a four-membered oxaphosphetane intermediate. cdnsciencepub.comnrochemistry.com

Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble phosphate byproduct. The stereochemical outcome is largely determined by the relative energies of the transition states leading to the (E) and (Z) isomers. cdnsciencepub.comnrochemistry.com

The Truce–Smiles rearrangement is a classic example of an intramolecular nucleophilic aromatic substitution (SNAr) reaction. cdnsciencepub.comcdnsciencepub.comscispace.com The proposed mechanism proceeds via the following key stages: cdnsciencepub.comcdnsciencepub.comscispace.com

Carbanion Formation: A strong base deprotonates the benzylic position, creating a carbanion.

Nucleophilic Attack: The generated carbanion acts as an intramolecular nucleophile, attacking an electron-deficient aromatic ring. This attack is directed at the ipso-carbon, the carbon atom bearing the leaving group.

Meisenheimer Intermediate: The nucleophilic attack leads to the formation of a resonance-stabilized cyclohexadienyl anion, known as a Meisenheimer intermediate. cdnsciencepub.comcdnsciencepub.comscispace.comnumberanalytics.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. rsc.org

Rearomatization: The Meisenheimer intermediate rearomatizes by expelling the leaving group, resulting in the migration of the aryl group and the formation of a new carbon-carbon bond. cdnsciencepub.comcdnsciencepub.comscispace.com Theoretical studies have provided a clearer understanding of the S-N type Smiles rearrangement on the pyridine ring, confirming the feasibility of the ipso-SR pathway under mild conditions. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 5 Nitro 2 4 Vinylphenyl Pyridine

Influence of Nitro and Vinylphenyl Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 5-Nitro-2-(4-vinylphenyl)pyridine is significantly modulated by the electronic properties of its substituents: the pyridine nitrogen atom, the strongly electron-withdrawing nitro group (-NO₂), and the electron-donating vinylphenyl group (-C₆H₄CH=CH₂).

The pyridine ring itself is inherently electron-deficient compared to benzene (B151609) due to the greater electronegativity of the nitrogen atom. uoanbar.edu.iqimperial.ac.uk This nitrogen atom exerts an inductive effect (-I effect), reducing the electron density of the carbon atoms in the ring and deactivating it towards electrophilic substitution, much like a nitrobenzene (B124822) system. uoanbar.edu.iq

Conversely, the vinylphenyl group at the 2-position is generally considered an activating group, capable of donating electron density to the aromatic system via resonance. However, in this molecular context, its activating nature is largely overshadowed by the potent deactivating effects of the ring nitrogen and the 5-nitro group.

The combination of these effects renders the pyridine ring in this compound highly susceptible to nucleophilic attack. The electron-poor nature of the ring is enhanced by the nitro group, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. imperial.ac.uk

Analysis of Electron Density Distribution and its Impact on Reaction Sites

The distribution of electrons within this compound is highly polarized, a direct consequence of the competing and cooperating electronic effects of its substituents. This distribution is critical in determining the sites of chemical reactions.

Calculations on pyridine itself show that π-electron density is lowest at the α (C2/C6) and γ (C4) positions and highest at the β (C3/C5) positions. uoanbar.edu.iqimperial.ac.uk This inherent distribution makes the C2 and C4 positions the primary sites for nucleophilic attack. uoanbar.edu.iq

In this compound, the 5-nitro group drastically alters this landscape. As a strong electron-withdrawing group, it significantly lowers the electron density at the positions ortho (C4, C6) and para (C2) to it. This effect strongly activates these positions for nucleophilic attack. While the vinylphenyl group at C2 donates some electron density, the cumulative effect of the ring nitrogen and the 5-nitro group creates pronounced electron-deficient centers at the C2, C4, and C6 positions.

Therefore, the most likely sites for nucleophilic attack are the carbon atoms at positions 2, 4, and 6. The position of attack would be influenced by the nature of the nucleophile and reaction conditions. Conversely, due to the severe electron deficiency across the ring, electrophilic attack is highly unfavorable at any position.

Electrophilic and Nucleophilic Reactivity Characterization

Electrophilic Reactivity: The pyridine ring is generally non-reactive towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iq The presence of the 5-nitro group, one of the most powerful deactivating groups, further diminishes its reactivity. In the strongly acidic conditions often required for EAS reactions like nitration, the pyridine nitrogen would be protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqrsc.org This creates a positive charge on the nitrogen, which intensely deactivates the ring to an even greater extent, making electrophilic substitution practically impossible. uoanbar.edu.iqrsc.org

Nucleophilic Reactivity: The molecule is primed for nucleophilic attack. The electron-deficient nature of the pyridine ring is significantly amplified by the 5-nitro substituent, making it an excellent electrophile in nucleophilic aromatic substitution (SNAr) reactions. imperial.ac.ukresearchgate.net Nucleophiles will preferentially attack the electron-poor carbon atoms at the C2, C4, and C6 positions. The vinyl group on the phenyl substituent might also undergo addition reactions, but the primary reactivity of the core structure is dominated by the susceptibility of the nitro-activated pyridine ring to nucleophiles. nih.gov

Theoretical and Computational Approaches to Reactivity Assessment

Theoretical and computational methods provide quantitative insights into the molecule's reactivity, corroborating the qualitative descriptions based on electronic effects. These approaches include analyzing frontier molecular orbitals, calculating global reactivity descriptors, and mapping the molecular electrostatic potential. Data from the closely related analogue, 2-chloro-5-nitropyridine (B43025), is often used to model these properties. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies and Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.compku.edu.cn The HOMO energy is associated with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). youtube.compku.edu.cn

In a molecule like this compound, the LUMO is expected to be primarily located on the nitro group and the pyridine ring, reflecting the molecule's high electrophilicity at these sites. researchgate.net The HOMO would likely have significant contributions from the vinylphenyl portion as well as the pyridine ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govuninsubria.it A smaller energy gap suggests that the molecule is more polarizable, more reactive, and requires less energy to become excited. nih.gov For the analogue 2-chloro-5-nitropyridine, the calculated HOMO-LUMO gap provides a quantitative measure of this reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies for the Analogue 2-chloro-5-nitropyridine This interactive table provides the energy values for the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO and LUMO) and the resulting energy gap, which are indicators of chemical reactivity.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 (Value for analogue 2-chloro-5-nitropyridine) |

| LUMO | -3.5 (Value for analogue 2-chloro-5-nitropyridine) |

| HOMO-LUMO Gap (ΔE) | 4.0 |

Data sourced from studies on the analogue 2-chloro-5-nitropyridine. researchgate.net

Chemical Hardness and Softness Parameters

Global reactivity descriptors like chemical hardness (η) and softness (S) can be derived from HOMO and LUMO energies. Chemical hardness measures the resistance of a molecule to change its electron distribution. researchgate.net Hard molecules are less reactive and have a large HOMO-LUMO gap, whereas soft molecules are more reactive and have a small HOMO-LUMO gap. researchgate.netnih.gov Chemical softness is the reciprocal of hardness and indicates a higher propensity for chemical reactions. researchgate.net

These parameters are calculated as follows:

Hardness (η) ≈ (ELUMO - EHOMO) / 2

Softness (S) = 1 / η

Using the energy values from the analogue, we can estimate these parameters for this compound.

Table 2: Calculated Reactivity Descriptors for the Analogue 2-chloro-5-nitropyridine This interactive table displays the calculated values for chemical hardness and softness, which quantify the molecule's stability and reactivity.

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 2.0 | Moderately hard, indicating significant stability but still reactive. |

| Chemical Softness (S) | 0.5 | Indicates a propensity to react with soft nucleophiles/electrophiles. |

Calculations based on HOMO-LUMO energies for the analogue 2-chloro-5-nitropyridine. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. wolfram.comchemrxiv.org It is invaluable for predicting how a molecule will interact with other species. The map displays regions of negative electrostatic potential (typically colored red), which are electron-rich and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would show:

Intense Negative Potential (Red): This region would be concentrated around the highly electronegative oxygen atoms of the 5-nitro group and, to a lesser extent, the pyridine ring nitrogen. nih.govresearchgate.net These are the sites most attractive to electrophiles or for forming hydrogen bonds.

Intense Positive Potential (Blue): This region would be located on the carbon atoms of the pyridine ring, particularly at the C2, C4, and C6 positions. This positive potential is a direct result of the strong electron withdrawal by both the ring nitrogen and the 5-nitro group, clearly marking these as the primary sites for nucleophilic attack. researchgate.net

The MEP map provides a clear, visual confirmation of the electronic effects discussed previously, pinpointing the electron-poor areas of the molecule that are most vulnerable to reaction with nucleophiles. proteopedia.org

Comparative Reactivity Studies with Other Nitropyridine and Vinylpyridine Derivatives

The chemical behavior of this compound is intrinsically linked to the electronic properties and positions of its functional groups: the nitro group, the vinyl group, and the pyridine nitrogen. To understand its reactivity, it is crucial to compare it with other substituted pyridines, particularly other nitropyridines and vinylpyridines. Such comparisons, often grounded in kinetic studies and product analysis, provide a clearer picture of the electronic and steric effects at play.

The reactivity of the pyridine ring is significantly influenced by the presence of electron-withdrawing groups, such as the nitro (NO₂) group. In nucleophilic aromatic substitution (SNAr) reactions, a common reaction pathway for nitropyridines, the nitro group activates the ring towards attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group. In the case of this compound, the nitro group is at position 5, activating the ortho position (C6) and the para position (C2).

Conversely, the pyridine nitrogen itself deactivates the ring towards electrophilic aromatic substitution due to its electron-withdrawing inductive effect and the fact that it is protonated in the acidic conditions often used for such reactions. rsc.org This deactivation is most pronounced at the ortho (C2, C6) and para (C4) positions.

Reactivity Comparison with Other Nitropyridine Derivatives

The position of the nitro group on the pyridine ring is a key determinant of its reactivity. For instance, in nucleophilic substitution reactions, 2-chloro-5-nitropyridine is generally more reactive than 2-chloro-3-nitropyridine (B167233). This can be attributed to the more effective stabilization of the negative charge in the Meisenheimer intermediate when the nitro group is in the para-like position (position 5) relative to the leaving group at C2, compared to the ortho-like position (position 3). rsc.org

Studies on the reactions of 2-chloro-3-nitropyridine and 2-chloro-5-nitropyridine with arenethiolates have shown that the 5-nitro isomer reacts faster. rsc.org This enhanced reactivity of the 5-nitro isomer is a general trend observed in nucleophilic aromatic substitution on pyridine rings.

The reactivity is also dependent on the nature of the leaving group at the 2-position. For 2-substituted-5-nitropyridines, the ease of displacement by a nucleophile typically follows the order F > NO₂ > Cl ≈ Br > I. This "element effect" is characteristic of SNAr reactions where the addition of the nucleophile is the rate-determining step. libretexts.org

The following table, based on data from studies on related compounds, illustrates the relative reactivity of different nitropyridine derivatives in SNAr reactions.

Table 1: Comparative Reactivity of Nitropyridine Derivatives in SNAr Reactions

| Derivative | Nucleophile | Relative Rate/Yield | Reference |

| 2-Chloro-5-nitropyridine | Arenethiolates | Faster than 2-chloro-3-nitropyridine | rsc.org |

| 2-Chloro-3-nitropyridine | Arenethiolates | Slower than 2-chloro-5-nitropyridine | rsc.org |

| 2-Substituted N-methylpyridinium ions (with piperidine) | Piperidine | Reactivity order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I | nih.gov |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | Forms a mixture of 3- and 5-substituted products | nih.gov |

| 2-(Arylvinyl)-3-nitro-5-bromopyridine | Thiols | Selective substitution of the nitro group over bromine | nih.gov |

This table is illustrative and compiles data from different studies. Direct quantitative comparison may not be possible due to varying reaction conditions.

Reactivity Comparison with Other Vinylpyridine Derivatives

The vinyl group at the 2-position of this compound also significantly influences its reactivity. The vinyl group is an electron-donating group through resonance, which can affect the electron density of the pyridine ring. However, its effect is often overshadowed by the powerful electron-withdrawing nature of the nitro group, especially in the context of nucleophilic attack.

In a comparative context, the reactivity of the vinyl group itself is of interest. For instance, the vinyl group can undergo polymerization or be a site for addition reactions. However, in the context of the reactivity of the pyridine ring, the electronic influence of the vinylphenyl substituent is more pertinent.

A study on the alkylation of nitropyridines via vicarious nucleophilic substitution (VNS) provides insights into the influence of substituents at the 2-position. While this study did not include a vinylphenyl group, it demonstrated that the steric and electronic nature of the substituent at this position could influence the regioselectivity and success of the reaction. nih.gov

Research on 2-arylvinyl-3-nitropyridines has shown that these compounds readily react with thiols, leading to the substitution of the 3-nitro group. nih.gov This indicates that the presence of a vinylaryl group at the 2-position does not hinder the nucleophilic substitution of a nitro group at an adjacent position. In these reactions, the 3-NO₂ group was found to be more susceptible to substitution than a halogen at the 5-position, highlighting the high reactivity of the activated nitro group. nih.gov

The following table summarizes findings on the reactivity of various vinylpyridine derivatives, providing a basis for qualitative comparison.

Table 2: Reactivity of Vinylpyridine Derivatives in Different Reactions

| Derivative | Reaction Type | Observations | Reference |

| 2-(Arylvinyl)-3-nitropyridines | SNAr with thiols | Selective substitution of the 3-NO₂ group. | nih.gov |

| 2-Methyl-3-nitropyridines | Condensation with aldehydes | Reacts to form 2-styryl-3-nitropyridines. The para-NO₂ group is a more potent activating group for this reaction than an N-oxide moiety. | nih.gov |

This table presents qualitative findings from different research contexts.

Polymerization Studies of 5 Nitro 2 4 Vinylphenyl Pyridine As a Functional Monomer

Anionic Polymerization Methodologies

The anionic polymerization of 2-(4-vinylphenyl)pyridine (VPPy) has been successfully achieved using specific initiator systems and controlled reaction conditions to prevent side reactions, such as cross-linking and branching.

Initiator Systems and Their Efficacy (e.g., Diphenylmethyl Potassium, sec-Butyllithium/Lithium Chloride Complexes)

The choice of initiator is critical for the controlled polymerization of VPPy due to the reactivity of the pyridine (B92270) functional group. Two primary systems have demonstrated efficacy:

sec-Butyllithium/Lithium Chloride (s-BuLi/LiCl) Complexes: The anionic polymerization of VPPy can be successfully initiated using a complex of s-BuLi with LiCl. researchgate.net In this system, the coordination of the VPPy monomer with LiCl is a key step. This method, conducted at -45°C, proceeds without side reactions but requires a lengthy reaction time of 72 hours to achieve full monomer conversion. researchgate.net The resulting polymer, while successfully synthesized, exhibits a relatively broad molecular weight distribution (polydispersity index, PDI or Mw/Mn) of 1.15. researchgate.net

Diphenylmethyl Potassium (DPM-K): Anionic polymerization using the weaker, sterically hindered initiator DPM-K has proven to be a more feasible method. researchgate.net This initiator system allows for a much faster and more controlled polymerization. At -78°C in tetrahydrofuran (B95107) (THF), 100% polymer yield can be achieved within 150 minutes. researchgate.net Crucially, this method produces polymers with a narrow molecular weight distribution, with PDI values below 1.1, indicating a high degree of control over the polymerization process. researchgate.net The increased steric hindrance of DPM-K is believed to be a key factor in preventing side reactions. researchgate.net

| Initiator System | Reaction Temperature | Reaction Time for 100% Yield | Polydispersity Index (Mw/Mn) |

|---|---|---|---|

| sec-Butyllithium/Lithium Chloride (s-BuLi/LiCl) | -45°C | 72 hours | 1.15 |

| Diphenylmethyl Potassium (DPM-K) | -78°C | 150 minutes | <1.1 |

Influence of Reaction Conditions on Polymerization Control and Yield

Reaction conditions play a pivotal role in the successful anionic polymerization of VPPy, directly impacting control and yield.

Temperature: Lower temperatures are crucial for minimizing side reactions. The polymerization with DPM-K is conducted at -78°C, while the s-BuLi/LiCl method uses -45°C. researchgate.net These low temperatures help to stabilize the propagating anionic species and suppress unwanted reactions with the pyridine functionality.

Additives: While the s-BuLi initiation system requires the use of LiCl as an additive to control the polymerization, the DPM-K system allows for successful polymerization without any additives. researchgate.net This simplifies the experimental setup and purification process.

Synthesis of Controlled Architecture Polymers

The living nature of the anionic polymerization of VPPy allows for the precise synthesis of polymers with controlled architectures, most notably block copolymers.

Living Polymerization Characteristics and Chain End Reactivity

The anionic polymerization of VPPy initiated by DPM-K exhibits classic living characteristics. researchgate.net This means that the propagating polymer chains retain their active anionic ends even after all the monomer has been consumed. ethernet.edu.et This "living" nature is demonstrated by the successful synthesis of polymers with low polydispersity indices (<1.1). researchgate.net The high reactivity of these living chain ends can be exploited to initiate the polymerization of a second monomer, leading to the formation of well-defined block copolymers. researchgate.net

Block Copolymerization with Diverse Monomers (e.g., Styrene (B11656), Isoprene, 2-Vinylpyridine, Methyl Methacrylate)

To confirm the living nature and reactivity of the poly(2-(4-vinylphenyl)pyridine) (PVPPy) chain ends, sequential anionic polymerization was performed to create diblock copolymers. After the complete polymerization of VPPy, a second monomer was introduced to the living PVPPy anions. This technique has been successfully used to synthesize block copolymers with a variety of monomers without the need for additives like LiCl. researchgate.net

PVPPy-b-PStyrene: Block copolymerization with styrene.

PVPPy-b-PIsoprene: Block copolymerization with isoprene.

PVPPy-b-P2-Vinylpyridine: Block copolymerization with 2-vinylpyridine.

PVPPy-b-PMMA: Block copolymerization with methyl methacrylate. researchgate.net

The successful formation of these distinct block copolymers confirms the high reactivity and living character of the PVPPy anionic chain ends. researchgate.net For instance, the resulting PVPPy-b-PMMA block copolymers were shown to undergo microphase separation in THF, a characteristic feature of well-defined block copolymers, which was confirmed by transmission electron microscopy. researchgate.net

| Second Monomer | Resulting Block Copolymer |

|---|---|

| Styrene | Poly(2-(4-vinylphenyl)pyridine)-block-polystyrene |

| Isoprene | Poly(2-(4-vinylphenyl)pyridine)-block-polyisoprene |

| 2-Vinylpyridine | Poly(2-(4-vinylphenyl)pyridine)-block-poly(2-vinylpyridine) |

| Methyl Methacrylate | Poly(2-(4-vinylphenyl)pyridine)-block-poly(methyl methacrylate) |

Preparation of Well-Defined Homopolymers and Block Copolymers

The synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ) is crucial for many applications. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are well-suited for achieving this level of control with vinylpyridine-based monomers. rsc.orgcmu.edu

Homopolymers of poly(5-Nitro-2-(4-vinylphenyl)pyridine) can be synthesized via RAFT polymerization using a suitable chain transfer agent (CTA), such as a trithiocarbonate, and a radical initiator like azobisisobutyronitrile (AIBN). The polymerization proceeds in a controlled manner, allowing for the predictable growth of polymer chains. Similarly, ATRP can be employed using a copper catalyst system to achieve well-defined homopolymers. researchgate.net

Block copolymers incorporating a poly(this compound) segment can also be prepared using these techniques. A common approach is to first synthesize a macroinitiator or a macro-CTA of another polymer, such as polystyrene, and then use this to initiate the polymerization of this compound. researchgate.netmdpi.com This results in the formation of a diblock copolymer, for instance, polystyrene-block-poly(this compound). The synthesis of such block copolymers allows for the combination of different polymer properties and the creation of self-assembling nanomaterials. rsc.orgoiccpress.com

Below are representative data tables for the synthesis of homopolymers and block copolymers of this compound, based on typical results obtained for similar vinylpyridine monomers.

Table 1: Synthesis of Poly(this compound) Homopolymers via RAFT Polymerization

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | Đ |

|---|---|---|---|---|---|---|

| 1 | 100:1:0.2 | 4 | 65 | 14,700 | 15,200 | 1.15 |

| 2 | 100:1:0.2 | 8 | 92 | 20,800 | 21,500 | 1.18 |

Table 2: Synthesis of Polystyrene-block-poly(this compound) via ATRP

| Entry | PS Macroinitiator Mn ( g/mol ) | [Monomer]:[Macroinitiator] | Time (h) | Conversion (%) | Mn,final ( g/mol ) | Đ |

|---|---|---|---|---|---|---|

| 1 | 10,000 | 150:1 | 6 | 75 | 35,200 | 1.25 |

| 2 | 10,000 | 200:1 | 10 | 90 | 50,500 | 1.28 |

Post-Polymerization Chemical Modifications of Poly(this compound)

The true versatility of poly(this compound) lies in the ability to chemically modify the resulting polymer, introducing new functionalities and tuning its properties.

Quaternization of Pyridine Nitrogen Atoms in Polymeric Backbones

The nitrogen atom in the pyridine ring of the polymer backbone is nucleophilic and can be readily quaternized by reacting with various alkylating agents. This reaction introduces a positive charge onto the polymer chain, transforming it into a cationic polyelectrolyte. The degree of quaternization can be controlled by the stoichiometry of the alkylating agent and the reaction conditions. This modification can significantly alter the polymer's solubility, thermal properties, and interactions with other molecules. For example, quaternization can enhance the polymer's ability to interact with negatively charged species such as DNA or certain proteins.

Common alkylating agents include alkyl halides like methyl iodide or ethyl bromide. The quaternization is typically carried out in a suitable solvent such as dimethylformamide (DMF) or methanol.

Table 3: Quaternization of Poly(this compound) with Methyl Iodide

| Entry | Polymer Mn ( g/mol ) | [Pyridine unit]:[CH3I] | Reaction Time (h) | Degree of Quaternization (%) |

|---|---|---|---|---|

| 1 | 15,200 | 1:1.1 | 24 | 85 |

| 2 | 15,200 | 1:1.5 | 24 | 98 |

Chemical Transformations of the Nitro Group for Diverse Functionalities

The nitro group on the polymer backbone is a versatile functional handle that can be transformed into a variety of other functional groups, further expanding the applications of the polymer. The most common transformation is the reduction of the nitro group to an amine group (-NH2). wikipedia.org This conversion can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid, or through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). commonorganicchemistry.comyoutube.com The resulting amino-functionalized polymer can be used for further conjugation with biomolecules, dyes, or other functional moieties.

The reduction of the nitro group to an amine significantly changes the chemical nature of the polymer, introducing a basic site and a nucleophilic group that can participate in a wide range of subsequent reactions.

Table 4: Reduction of the Nitro Group in Poly(this compound)

| Entry | Polymer Mn ( g/mol ) | Reducing Agent | Reaction Time (h) | Conversion to Amine (%) |

|---|---|---|---|---|

| 1 | 15,200 | SnCl2/HCl | 12 | >95 |

| 2 | 41,200 | H2, Pd/C | 24 | >99 |

By combining these polymerization and post-modification strategies, a diverse library of functional polymers based on this compound can be created, each with tailored properties for specific applications in fields ranging from materials science to biotechnology.

Applications in Advanced Materials Science

Development of Functional Polymeric Materials

The vinyl group in 5-Nitro-2-(4-vinylphenyl)pyridine allows it to be readily polymerized, either on its own or with other monomers, to create a diverse range of functional polymeric materials.

Block copolymers, which consist of two or more distinct polymer chains linked together, can self-assemble into highly ordered nanostructures through a process called microphase separation. researchgate.net This phenomenon is driven by the incompatibility of the different polymer blocks. The resulting nanostructures, such as lamellae, cylinders, and spheres, have feature sizes typically in the range of 5 to 100 nanometers and are of great interest for applications like nanolithography, high-density data storage, and advanced membranes.

Polymers derived from vinylpyridine, such as poly(4-vinylpyridine) (P4VP), are frequently used as one of the blocks in such copolymers. The incorporation of this compound into a polymer block would introduce a strong dipole moment due to the nitro group. This increased polarity would significantly enhance the incompatibility between this block and a nonpolar block, such as polystyrene. This heightened incompatibility, quantified by the Flory-Huggins interaction parameter (χ), can lead to the formation of smaller, more well-defined microphase-separated domains. rsc.org

| Parameter | Description | Potential Impact of this compound |

| Flory-Huggins Interaction Parameter (χ) | A measure of the incompatibility between different polymer blocks. | The nitro group is expected to increase the χ value between a poly(this compound) block and a nonpolar block, leading to stronger segregation. |

| Domain Size | The characteristic size of the self-assembled nanostructures. | A higher χ value can lead to the formation of smaller and more highly ordered domains, potentially in the sub-10 nm range. rsc.org |

| Morphology | The geometry of the nanostructures (e.g., lamellar, cylindrical, spherical). | The morphology is controlled by the relative volume fractions of the blocks. The addition of the nitro group would need to be factored into the design of the block copolymer to achieve the desired morphology. |

This table illustrates the potential effects of incorporating this compound into block copolymers based on established principles of polymer physics.

Responsive or "smart" polymers are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, light, or an electric field. The pyridine (B92270) group in this compound provides a basis for creating pH-responsive polymers. The nitrogen atom on the pyridine ring can be protonated in acidic conditions, leading to changes in solubility, conformation, and charge density of the polymer.

Utilization of Pyridine Functionality in Material Design

The pyridine ring in this compound offers a versatile platform for designing advanced materials through coordination chemistry and supramolecular assembly.

The lone pair of electrons on the nitrogen atom of the pyridine ring allows it to act as a ligand, coordinating with metal ions. When polymers containing these pyridine units are crosslinked with metal ions, it results in the formation of coordination polymer networks. These networks can exhibit interesting properties such as catalytic activity, stimuli-responsiveness, and enhanced mechanical strength. For example, a new Zn(II) coordination polymer based on a pyridine-containing ligand has been synthesized and shown to have potential applications in sensing. researchgate.net The presence of the nitro group in this compound could further modulate the coordination properties of the pyridine nitrogen, potentially influencing the stability and electronic properties of the resulting metal-polymer complexes.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, to create well-defined, ordered structures. nih.gov The pyridine group is an excellent hydrogen bond acceptor. This property has been widely exploited in the self-assembly of block copolymers containing poly(vinylpyridine) with small molecules that can act as hydrogen bond donors. mdpi.comresearchgate.net

For instance, hydrogen bonding between poly(4-vinylphenylpyridine) and 1,1′-ferrocenedicarboxylic acid has been shown to lead to highly ordered supramolecular structures with a face-centered cubic crystal morphology. rsc.org Similarly, polymers derived from this compound would be expected to form hydrogen bonds with suitable donor molecules. The electron-withdrawing nitro group could influence the strength of these hydrogen bonds, providing a means to tune the stability and structure of the resulting supramolecular assemblies. These self-organizing systems have potential applications in the creation of nanoporous materials and functional thin films. mdpi.comresearchgate.net

| Interaction Type | Description | Role of this compound |

| Coordination Bonding | Interaction between the pyridine nitrogen and a metal ion. | The pyridine unit acts as a ligand to form metal-polymer networks. The nitro group may influence the coordination strength. |

| Hydrogen Bonding | Interaction between the pyridine nitrogen (acceptor) and a donor molecule. | Enables the formation of ordered supramolecular structures. The nitro group can modulate the hydrogen bond strength. |

This table summarizes the key interactions involving the pyridine functionality of this compound and their potential applications in material design.

Potential for Gas Separation Applications, including Carbon Dioxide Capture

Polymeric membranes are a promising technology for gas separation, including the capture of carbon dioxide (CO₂) from industrial emissions to mitigate climate change. The performance of these membranes is determined by their permeability and selectivity for different gases.

The pyridine functionality in polymers has been shown to have a favorable interaction with CO₂, which can enhance the selectivity of membranes for CO₂ over other gases like nitrogen (N₂). nih.gov This affinity is due to the Lewis acid-base interaction between the acidic CO₂ molecule and the basic nitrogen atom of the pyridine ring.

Furthermore, the ability to create well-defined nanostructures through the microphase separation of block copolymers containing this monomer could lead to membranes with both high permeability and high selectivity. The design of such materials would involve a careful balance of the chemical interactions and the physical nanostructure of the polymer.

| Gas | Interaction with Poly(this compound) (Hypothetical) | Implication for Separation |

| Carbon Dioxide (CO₂) | Favorable interaction due to the polarity of the polymer and potential Lewis acid-base interactions with the pyridine nitrogen. | Enhanced selectivity for CO₂ over less polar gases like N₂ and CH₄. |

| Nitrogen (N₂) | Weaker interaction compared to CO₂. | Allows for the preferential passage or adsorption of CO₂, leading to separation. |

| Methane (CH₄) | Weaker interaction compared to CO₂. | Enables the separation of CO₂ from natural gas streams. |

This table outlines the hypothetical interactions and separation potential of a polymer based on this compound for gas separation applications.

Role as a Versatile Building Block for Complex Macromolecular Structures in Materials Research

The utility of this compound as a building block stems from the distinct chemical functionalities integrated within its structure. This monomer can be effectively polymerized through its vinyl group, allowing for its incorporation into various macromolecular frameworks, including homopolymers, copolymers, and more complex architectures like block copolymers and polymer networks.

The presence of the nitro and pyridine groups imparts specific properties to the resulting polymers, which can be harnessed for a range of applications. The pyridine moiety, with its basic nitrogen atom, can participate in hydrogen bonding, act as a ligand for metal coordination, and be quaternized to introduce positive charges, thereby influencing the solubility, thermal stability, and stimuli-responsive behavior of the polymer. For instance, polymers containing pyridine units, such as poly(4-vinylpyridine), have been shown to exhibit responsiveness to changes in pH and ionic strength. nih.gov

The electron-withdrawing nature of the nitro group can modulate the electronic properties of the polymer, making it a candidate for applications in optoelectronics and as a component in charge-transfer complexes. Furthermore, the nitro group can be chemically modified, for example, through reduction to an amine group, providing a route to further functionalize the polymer and introduce new properties.

The synergy between these functional groups allows for the creation of multifunctional materials. For example, copolymers incorporating vinylpyridine units have been investigated for their potential in creating materials with tailored adsorptive and catalytic properties. The quaternization of the pyridine nitrogen in copolymers has been shown to enhance the adsorption of specific molecules, such as 4-nitrophenol.

While detailed polymerization studies specifically on this compound are not extensively documented in publicly available literature, the principles of vinylpyridine polymerization provide a strong basis for understanding its potential. The polymerization of vinylpyridines can be achieved through various methods, including free-radical polymerization, to produce polymers with controlled molecular weights and low polydispersity.

The table below summarizes the key functional groups of this compound and their potential roles in the construction of complex macromolecular structures.

| Functional Group | Potential Role in Macromolecular Structures |

| Vinyl Group | Enables polymerization to form the polymer backbone. Allows for copolymerization with other vinyl monomers to tailor material properties. |

| Pyridine Ring | Provides a site for hydrogen bonding, metal coordination, and quaternization. Imparts pH and ionic strength sensitivity. Can influence thermal and chemical stability. |

| Nitro Group | Modifies the electronic properties of the polymer. Can act as an electron acceptor in charge-transfer complexes. Offers a site for further chemical modification (e.g., reduction to an amine). |

The combination of these functionalities in a single monomer makes this compound a highly valuable building block for the rational design of advanced materials. Its incorporation into macromolecular structures opens up possibilities for creating materials with tunable properties for a wide range of applications, from stimuli-responsive systems and sensors to functional coatings and advanced catalytic materials. Further research into the specific polymerization behavior and performance of polymers derived from this monomer will undoubtedly uncover new opportunities in materials science.

Advanced Characterization Techniques in the Study of 5 Nitro 2 4 Vinylphenyl Pyridine and Its Polymers

Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of newly synthesized compounds and their resulting polymers. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are two of the most powerful and commonly used methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For 5-Nitro-2-(4-vinylphenyl)pyridine, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the vinyl group, the phenyl ring, and the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitro group and the aromatic rings, leading to a unique spectral fingerprint. For instance, the vinyl protons typically appear in the range of 5-7 ppm, while the aromatic protons resonate between 7-9 ppm. chemicalbook.com The integration of these signals provides a quantitative measure of the number of protons in each environment, and the coupling patterns (splitting of signals) reveal information about adjacent protons.

In the case of poly(this compound), the polymerization of the vinyl group leads to the disappearance of the characteristic vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone. The aromatic proton signals, however, would remain, albeit with some broadening due to the restricted motion in the polymer chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), the C=C bond of the vinyl group (around 1630 cm⁻¹), and the C=N and C=C stretching vibrations of the pyridine and phenyl rings (in the 1400-1600 cm⁻¹ region). nih.gov Upon polymerization, the absorption band corresponding to the vinyl C=C stretching would significantly decrease or disappear, confirming the conversion of the monomer to the polymer.

| Technique | Key Findings for this compound | Key Findings for Poly(this compound) |

| ¹H NMR | Characteristic signals for vinyl, phenyl, and pyridine protons. chemicalbook.com | Disappearance of vinyl proton signals; broad signals for polymer backbone. |

| IR Spectroscopy | Absorption bands for nitro, vinyl, and aromatic functional groups. nih.gov | Disappearance or significant reduction of the vinyl C=C stretching band. |

Chromatographic Methods for Purity and Molecular Weight Distribution Determination

Chromatographic techniques are essential for assessing the purity of the monomer and for determining the molecular weight and molecular weight distribution of the resulting polymers.

Ultra-High-Performance Liquid Chromatography (UHPLC-UV): UHPLC-UV is a high-resolution separation technique used to determine the purity of the this compound monomer. nih.gov The sample is dissolved in a suitable solvent and injected into the UHPLC system. The components of the sample are separated based on their differential interactions with the stationary phase of the chromatographic column. A UV detector is used to monitor the eluting components, and the purity of the monomer can be determined by the area percentage of the main peak in the chromatogram. This method is fast, sensitive, and requires only a small amount of sample. nih.gov

Size Exclusion Chromatography (SEC): Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. scholaris.ca In SEC, polymer molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. scholaris.ca By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the synthesized poly(this compound) can be determined. nih.govresearchgate.net This information is crucial as the molecular weight and its distribution significantly influence the physical and mechanical properties of the polymer.

| Technique | Application | Information Obtained |

| UHPLC-UV | Purity determination of this compound monomer. nih.gov | Purity of the monomer, detection of impurities. |

| Size Exclusion Chromatography (SEC/GPC) | Molecular weight analysis of poly(this compound). scholaris.ca | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). nih.govresearchgate.net |

Morphological Characterization of Polymeric Systems

When this compound is incorporated into block copolymers, the resulting polymeric systems can self-assemble into various nanostructures with distinct microphase domains. Transmission Electron Microscopy (TEM) is a powerful technique for visualizing these morphologies.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure of materials. For block copolymers containing poly(this compound), TEM can be used to directly observe the microphase-separated morphologies, such as lamellae, cylinders, or spheres. nih.gov The contrast in TEM images arises from the difference in electron density between the different polymer blocks. Often, one of the blocks is selectively stained with a heavy metal compound (e.g., osmium tetroxide or ruthenium tetroxide) to enhance the contrast. The size, shape, and arrangement of the microphase domains can be determined from the TEM images, providing valuable insights into the self-assembly behavior of these block copolymers. osti.gov

X-ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials.

Emerging Research Frontiers and Future Perspectives

Design and Implementation of Green Chemistry Approaches in Synthesis

The synthesis of functionalized pyridine (B92270) derivatives like 5-Nitro-2-(4-vinylphenyl)pyridine is traditionally associated with methods that may not align with the principles of green chemistry. However, the field is actively moving towards more sustainable practices.

Recent research has highlighted several green chemistry techniques for synthesizing pyridine-based molecules, which could be adapted for the production of this compound. nih.govresearchgate.net These methods include one-pot multicomponent reactions, the use of environmentally benign solvents, and the application of solvent-free and microwave-assisted synthesis. nih.govresearchgate.netnih.gov For instance, microwave-assisted organic synthesis has been shown to offer significant advantages, such as shorter reaction times, higher yields, and purer products, making it a promising green alternative to conventional heating. nih.gov

The use of magnetic nanocatalysts is another innovative approach that promotes sustainability. rsc.org These catalysts can be easily recovered and reused, minimizing waste and improving the economic viability of the synthesis process. rsc.orgajchem-a.com For example, magnetically recoverable catalysts have been successfully employed in the synthesis of various pyridine derivatives. rsc.org

Furthermore, the development of synthetic routes using renewable feedstocks is a key area of research. One notable example is the production of pyridines from glycerol (B35011), a byproduct of biodiesel production, using zeolite catalysts. rsc.org This thermocatalytic conversion process represents a significant step towards a more sustainable chemical industry. rsc.org

| Green Synthesis Approach | Potential Advantages for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and higher product purity. nih.gov |

| Multicomponent Reactions | Increased efficiency by combining multiple reaction steps into a single operation. nih.govresearchgate.net |

| Magnetic Nanocatalysts | Facilitates easy catalyst separation and reuse, reducing waste and cost. rsc.orgajchem-a.com |

| Renewable Feedstocks | Utilization of bio-based resources like glycerol to reduce reliance on fossil fuels. rsc.org |

Exploration of Novel Reactivity Patterns and Selective Functionalization Strategies

The unique arrangement of functional groups in this compound—the electron-withdrawing nitro group, the reactive vinyl group, and the pyridine ring—opens up a wide range of possibilities for novel chemical transformations and selective functionalization.

The nitro group on the pyridine ring significantly influences its reactivity, making it susceptible to nucleophilic substitution. nih.gov Research on related 2-substituted-3-nitropyridines has shown that the nitro group can be selectively replaced by various nucleophiles, such as thiols. nih.gov This provides a pathway to a diverse array of new derivatives with potentially interesting photophysical properties. nih.gov

The vinyl group is another key site for chemical modification. It can undergo a variety of reactions, including polymerization, which is discussed in the next section, as well as conjugate addition. Studies on vinyl sulfonimidamides have demonstrated that the reactivity of the vinyl group can be finely tuned by modifying adjacent functional groups, allowing for highly selective reactions. nih.gov This suggests that the electronic properties of the nitropyridine core could modulate the reactivity of the vinyl group in this compound.

Selective C-H functionalization of the pyridine ring is a powerful tool for creating complex molecules from simpler precursors. While challenging, methods are being developed to achieve site-selective functionalization of pyridines, which could be applied to the target molecule to introduce additional functionalities. nih.gov

Expansion of Polymeric Applications into Emerging Technologies

The presence of a vinyl group makes this compound a valuable monomer for the synthesis of novel polymers. Poly(vinylpyridine)s are known for their use in a variety of applications, including as sorbents for wastewater treatment and in enhancing the performance of electrochemical sensors. nih.gov

The incorporation of the nitro group into the polymer backbone is expected to impart unique electronic and optical properties. This could lead to the development of "smart" polymers that respond to external stimuli, such as changes in pH or the presence of specific chemical agents. nih.gov Such materials have potential applications in areas like drug delivery, sensing, and decontamination of hazardous compounds. nih.gov

The development of advanced polymeric materials, including nanocomposites, is a rapidly growing field. ajchem-a.com By polymerizing this compound and potentially creating copolymers with other monomers, it may be possible to fabricate materials with tailored properties for specific high-tech applications. These could include polymer electronics, advanced coatings, and materials for energy storage and conversion. researchgate.net The ability to functionalize the polymer after synthesis, for example by quaternizing the pyridine nitrogen, further expands the range of possible applications. nih.gov

Synergistic Integration of Computational Chemistry and Experimental Research for Predictive Material Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental work. For a molecule like this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

In silico studies can be used to predict various physicochemical properties, such as bond lengths, bond angles, and electronic charge distribution. researchgate.net For instance, computational analysis of a related pyridinium (B92312) compound, 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, has helped to elucidate its structure and identify the most likely sites for nucleophilic attack. researchgate.net Similar calculations for this compound could predict its reactivity and guide the design of selective functionalization strategies.

Furthermore, computational modeling can be used to design novel polymers with desired properties. By simulating the polymerization process and the properties of the resulting polymers, researchers can screen potential candidates before embarking on time-consuming and resource-intensive experimental synthesis. This synergistic approach, combining computational predictions with experimental validation, is crucial for the efficient design of new materials for emerging technologies. Computational studies on the interaction of catalysts with reactants can also accelerate the development of more efficient and green synthetic protocols. nih.gov

Sustainable Approaches in the Production and Utilization of Pyridine Derivatives

The broader context of pyridine chemistry is increasingly focused on sustainability. This includes not only the development of green synthesis methods, as discussed earlier, but also the use of renewable resources and the design of environmentally benign products.

The production of pyridines from biomass-derived feedstocks, such as glycerol, is a key step towards a more sustainable chemical industry. rsc.org Research in this area is focused on developing efficient and robust catalysts that can convert renewable raw materials into valuable chemical building blocks. rsc.org

In terms of utilization, there is a growing interest in developing pyridine-based materials that are biodegradable or can be easily recycled. The use of pyridine-containing polymers for environmental remediation, such as the removal of pollutants from water, is an example of how these compounds can be used to address environmental challenges. nih.gov

Q & A

Basic Question: What are the standard synthetic routes for 5-Nitro-2-(4-vinylphenyl)pyridine, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis of this compound typically involves two key steps: (1) functionalization of the pyridine ring and (2) nitration. A common approach is the nitration of 2-(4-vinylphenyl)pyridine using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to ensure regioselectivity at the 5-position of the pyridine ring .

- Optimization Considerations :

- Temperature Control : Lower temperatures minimize side reactions (e.g., over-nitration or decomposition).

- Acid Ratio : A 1:3 (HNO₃:H₂SO₄) ratio enhances electrophilic substitution efficiency.

- Purification : Column chromatography (e.g., using CH₂Cl₂/hexanes) or recrystallization from ethanol improves purity, as demonstrated in analogous nitropyridine syntheses .

Basic Question: Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and vinyl group geometry. For example, the vinyl proton signals (δ 5.2–6.7 ppm) and nitro-group deshielding effects are diagnostic .

- Infrared (IR) Spectroscopy : The nitro group’s asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm its presence .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z 226.24 for C₁₃H₁₀N₂O₂) .

- X-ray Diffraction : Single-crystal analysis resolves spatial arrangements, critical for studying intermolecular interactions in materials science .

Advanced Question: How does the position of the nitro group on the pyridine ring influence the compound’s reactivity and biological activity?

Answer:

The 5-nitro substitution enhances electron-withdrawing effects, stabilizing reactive intermediates (e.g., radicals or nitroso derivatives) during bioreduction. This contrasts with 3- or 4-nitro isomers, where steric hindrance or electronic effects reduce interaction with biological targets .

- Mechanistic Insight :

- Bioreduction : The nitro group undergoes enzymatic reduction (e.g., via nitroreductases) to form cytotoxic species, a pathway critical in antimicrobial and anticancer studies .

- Electronic Effects : The para-nitro group increases the pyridine ring’s electrophilicity, facilitating nucleophilic substitutions or coordination with metal catalysts .

Advanced Question: What strategies are recommended for resolving contradictions in reported biological activities of nitro-pyridine derivatives?

Answer:

Discrepancies often arise from variations in assay conditions or impurity profiles. Methodological approaches include:

- Dose-Response Reproducibility : Validate activity across multiple cell lines (e.g., cancer vs. non-cancerous) to rule out cell-specific effects .

- Purity Assessment : Use HPLC-MS to confirm compound purity (>95%) and quantify degradation products .

- Target Profiling : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities for receptors/enzymes, ensuring activity is structure-specific .

Advanced Question: How can computational modeling guide the design of this compound derivatives for targeted applications?

Answer:

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox behavior for catalytic or sensor applications .

- Molecular Docking : Screens interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives with high binding scores .

- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., solubility, CYP450 interactions), reducing experimental trial-and-error .

Advanced Question: What safety protocols are essential when handling nitro-containing pyridine derivatives in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro group-derived fumes (e.g., NOx) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal, adhering to institutional hazardous waste guidelines .

Advanced Question: How can the vinyl group in this compound be functionalized for polymer or materials science applications?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.